![molecular formula C27H32N2O3 B2811341 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid CAS No. 1025725-37-4](/img/structure/B2811341.png)
2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid, also known as MPAA, is a chemical compound that has been extensively studied for its potential applications in various fields such as medicine, biotechnology, and materials science. MPAA is a derivative of adamantane, a highly stable and rigid tricyclic hydrocarbon, and is synthesized through a multi-step process involving several chemical reactions.
Mecanismo De Acción
The exact mechanism of action of 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in viral replication and cancer cell proliferation. This compound has been shown to inhibit the activity of the influenza virus RNA polymerase, which is essential for viral replication. It has also been found to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins, which is overactive in many cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of viral replication and cancer cell proliferation, induction of apoptosis, and modulation of the immune response. This compound has also been found to have anti-inflammatory properties, with studies showing its ability to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid is its potent antiviral and anticancer activity, which makes it a promising candidate for drug development. This compound is also relatively stable and easy to synthesize, which makes it a useful tool for studying the mechanism of action of antiviral and anticancer drugs. However, one of the main limitations of this compound is its complex synthesis process, which requires several chemical reactions and careful optimization of reaction conditions to achieve high yields and purity.
Direcciones Futuras
There are several future directions for research on 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid, including the development of more efficient and cost-effective synthesis methods, the identification of new targets for its antiviral and anticancer activity, and the development of novel materials based on this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects, as well as to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Métodos De Síntesis
The synthesis of 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid involves the reaction of 1-adamantylamine with 4-methylbenzoyl chloride to form the intermediate 3-(4-methylphenyl)adamantane-1-carboxylic acid. This intermediate is then reacted with phenylalanine methyl ester, followed by the removal of the ester group to obtain this compound. The overall synthesis process is complex and requires careful optimization of reaction conditions to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit potent antiviral activity against several viruses, including influenza virus, respiratory syncytial virus, and herpes simplex virus. This compound has also been found to have anticancer properties, with studies showing its ability to induce cell death in various cancer cell lines. In addition, this compound has been investigated for its potential use as a molecular probe in imaging studies and as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
2-[[3-(4-methylphenyl)-1-adamantyl]carbamoylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-18-7-9-22(10-8-18)26-13-20-11-21(14-26)16-27(15-20,17-26)29-25(32)28-23(24(30)31)12-19-5-3-2-4-6-19/h2-10,20-21,23H,11-17H2,1H3,(H,30,31)(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVCHKAYHGCCLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC(CC5=CC=CC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

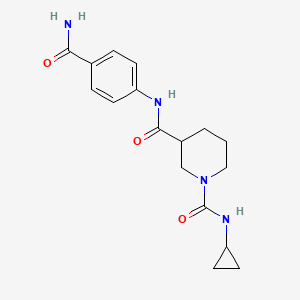
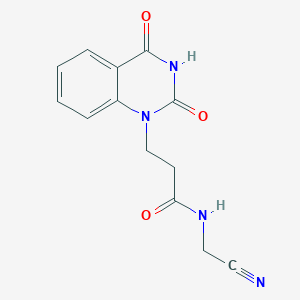
![6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2811261.png)
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2811263.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-propan-2-yloxybenzamide](/img/structure/B2811264.png)
![Ethyl 1-[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate](/img/structure/B2811265.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2811268.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2811269.png)
![Dispiro[2.0.34.13]octan-6-ylmethanamine](/img/structure/B2811270.png)
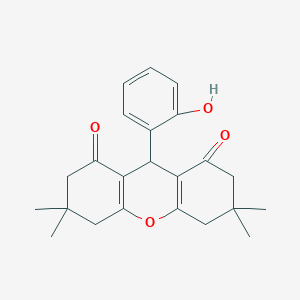
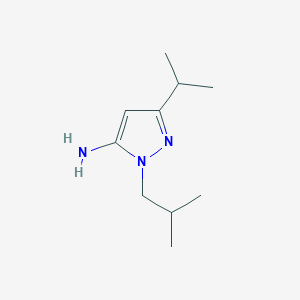
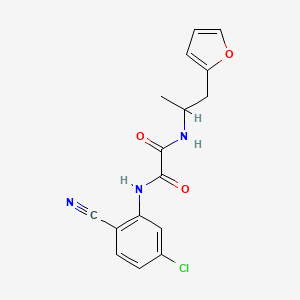

![ethyl 4-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2811277.png)